1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride
Overview
Description
1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a methoxyphenyl group and a methylamino group attached to an ethanone backbone. It is commonly used in various chemical reactions and has significant implications in fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride typically involves several steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with methylamine in the presence of a reducing agent to form the intermediate 1-(4-Methoxyphenyl)-2-(methylamino)ethanol. This intermediate is then oxidized to yield the final product, this compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride can be compared with similar compounds such as:
1-(4-Methoxyphenyl)ethanol: This compound shares the methoxyphenyl group but differs in its functional groups, leading to different chemical properties and applications.
1-(4-Methoxyphenyl)-2-aminoethanol: Similar in structure but with an amino group instead of a methylamino group, resulting in distinct reactivity and uses.
4-Methoxybenzaldehyde: A precursor in the synthesis of this compound, with different chemical behavior due to the aldehyde group.
Each of these compounds has unique properties and applications, highlighting the versatility and specificity of this compound in scientific research.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(methylamino)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-7-10(12)8-3-5-9(13-2)6-4-8;/h3-6,11H,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYDZBKDTWYOGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)C1=CC=C(C=C1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29705-80-4 | |
Record name | Ethanone, 1-(4-methoxyphenyl)-2-(methylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29705-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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